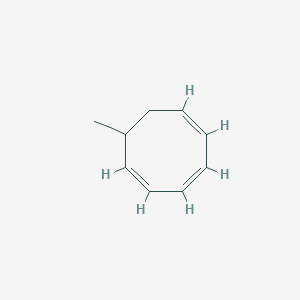
7-Methyl-1,3,5-cyclooctatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,3,5-cyclooctatriene, also known as this compound, is a useful research compound. Its molecular formula is C9H12 and its molecular weight is 120.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Production
Fungal Metabolism
One notable application of 7-methyl-1,3,5-cyclooctatriene is its production by certain fungi. For instance, a strain of Fusarium oxysporum isolated from almond hulls was found to produce this compound alongside styrene as principal volatile metabolites. This discovery highlights the role of fungi in the biosynthesis of complex organic compounds, which can be harnessed for various applications in flavoring and fragrance industries .
Industrial Applications
Potential as a Flavoring Agent
Due to its unique structure and properties, this compound may serve as a flavoring agent in the food industry. Its volatile nature allows it to impart specific aromas and tastes when used in food products. The ability to produce this compound through fermentation processes could lead to more sustainable production methods compared to synthetic alternatives.
Chemical Synthesis
In synthetic organic chemistry, this compound can be utilized as an intermediate for the synthesis of various chemical compounds. Its structural features make it a valuable building block for creating more complex molecules used in pharmaceuticals and agrochemicals.
Research and Development
Case Studies
Research has demonstrated that the application of this compound extends beyond simple production. In controlled studies involving tomato plants infected with Fusarium oxysporum, the volatile metabolite profile was significantly altered upon inoculation. The presence of this compound was correlated with plant responses to fungal infection, suggesting potential roles in plant defense mechanisms .
Comparative Data Table
| Application Area | Details |
|---|---|
| Biological Production | Produced by Fusarium oxysporum; potential for sustainable biosynthesis. |
| Flavoring Agent | May impart unique aromas; applicable in food products. |
| Chemical Synthesis | Serves as an intermediate for pharmaceuticals and agrochemicals. |
| Research Insights | Alters volatile profiles in plants; indicates role in plant defense against pathogens. |
Propiedades
Fórmula molecular |
C9H12 |
|---|---|
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
(1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene |
InChI |
InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5- |
Clave InChI |
WJMMNEZYPXXEBJ-YOKUOFPWSA-N |
SMILES isomérico |
CC/1C/C=C\C=C/C=C1 |
SMILES canónico |
CC1CC=CC=CC=C1 |
Sinónimos |
7-methyl-1,3,5-cyclooctatriene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















